6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Description
6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a halogenated heterocyclic compound featuring a fused pyrrolopyridine core with an iodine substituent at position 5. Its molecular formula is C₇H₅IN₂O, with a calculated molecular weight of 260.03 g/mol (inferred from bromo analog data ). This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its iodine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s role as a leaving group .
Properties
IUPAC Name |
6-iodo-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQVIOZKQFGOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)I)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801232010 | |
| Record name | 1,3-Dihydro-6-iodo-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260381-60-9 | |
| Record name | 1,3-Dihydro-6-iodo-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260381-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-6-iodo-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves the iodination of pyrrolopyridine derivatives. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyrrolopyridine ring .
Industrial Production Methods
the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .
Scientific Research Applications
6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, particularly those targeting fibroblast growth factor receptors (FGFRs).
Biological Studies: The compound is studied for its potential anti-cancer properties due to its ability to inhibit FGFR signaling pathways.
Chemical Biology: It serves as a probe for studying the structure-activity relationships of pyrrolopyridine derivatives.
Mechanism of Action
The mechanism of action of 6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for anti-cancer therapy .
Comparison with Similar Compounds
The structural and functional properties of 6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one are best understood through comparison with analogs differing in substituent type, position, and ring fusion. Below is a detailed analysis:
Halogen-Substituted Analogs
Key Differences :
- Reactivity : Iodo and bromo analogs are preferred for cross-coupling reactions, but iodine’s larger atomic radius may necessitate modified reaction conditions .
- Physical Properties : Iodo derivatives exhibit higher molecular weight and lower solubility in polar solvents compared to chloro/bromo analogs .
Alkyl- and Alkoxy-Substituted Analogs
Key Differences :
- Applications : Methyl derivatives are used to modulate pharmacokinetics, while methoxy analogs may serve as intermediates for bioactive molecules .
Positional Isomers and Ring Fusion Variants
Key Differences :
- Biological Activity : Positional isomers may exhibit divergent binding affinities due to altered steric and electronic environments .
Biological Activity
6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a halogenated heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C7H5IN2, and it has been the subject of various studies due to its biological activity, particularly in the context of cancer therapy and kinase inhibition.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C7H5IN2
- CAS Number: 1260381-60-9
The synthesis of this compound typically involves the iodination of pyrrolopyridine derivatives, often utilizing iodine along with oxidizing agents to introduce the iodine atom at the desired position on the pyrrolopyridine ring.
The primary mechanism of action for this compound is its interaction with fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, which subsequently suppresses downstream signaling pathways involved in cell proliferation and survival. This inhibition is crucial in cancer therapies where FGFR signaling is often upregulated .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit FGFR signaling pathways effectively, which is significant in various cancers such as breast and lung cancer. The compound's ability to block these pathways suggests its potential as a therapeutic agent in oncology .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| FGFR Inhibition | Inhibits FGFR signaling pathways | |
| Anticancer Activity | Suppresses tumor cell proliferation | |
| Kinase Inhibition | Potential inhibitor of SGK-1 kinase |
Case Studies
Several studies have explored the efficacy of this compound in preclinical settings:
- Study on Cancer Cell Lines : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines through apoptosis induction. The IC50 values indicated strong potency against FGFR-dependent tumors .
- Kinase Inhibition Study : Another research focused on its role as an inhibitor of SGK-1 kinase, highlighting its potential in treating disorders associated with SGK activity. The study found that compounds similar to this compound showed promising results in inhibiting SGK activity, suggesting further exploration into its therapeutic applications .
Comparative Analysis with Related Compounds
When compared to similar compounds such as 6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one and 6-Chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, this compound demonstrates unique biological activity due to the presence of the iodine atom. This halogen can influence both reactivity and biological interaction profiles significantly.
Table 2: Comparison of Pyrrolopyridine Derivatives
| Compound Name | FGFR Inhibition | SGK Inhibition | Notes |
|---|---|---|---|
| This compound | Yes | Yes | Strong anticancer properties |
| 6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | Moderate | No | Less potent than iodine variant |
| 6-Chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | Low | No | Weaker biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
